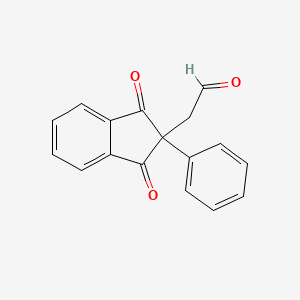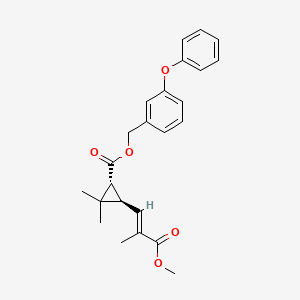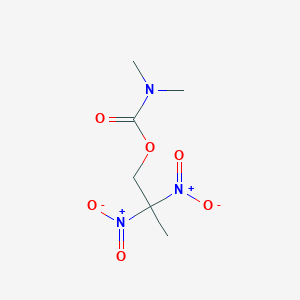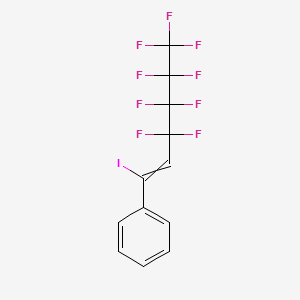
3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione is a complex organic compound that features a thiadiazole ring substituted with benzylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione typically involves the reaction of benzylamine with a suitable thiadiazole precursor. One common method includes the use of 3,4-dichloro-1,2,5-thiadiazole as a starting material, which undergoes nucleophilic substitution with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the thiadiazole ring or the benzylamino groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzylamino groups or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Applications De Recherche Scientifique
3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which 3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione exerts its effects involves interactions with specific molecular targets. The benzylamino groups can form hydrogen bonds or other interactions with proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring may also participate in redox reactions, influencing cellular processes related to oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloro-1,2,5-thiadiazole: A precursor used in the synthesis of 3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione.
Benzylamine: A simple amine that can be used to introduce benzylamino groups into various compounds.
Thiadiazole derivatives: Other compounds containing the thiadiazole ring, which may have similar chemical properties but different substituents.
Uniqueness
This compound is unique due to the presence of two benzylamino groups attached to the thiadiazole ring
Propriétés
Numéro CAS |
111738-38-6 |
|---|---|
Formule moléculaire |
C16H16N4O2S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
3-N,4-N-dibenzyl-1,1-dioxo-1,2,5-thiadiazolidine-3,4-diimine |
InChI |
InChI=1S/C16H16N4O2S/c21-23(22)19-15(17-11-13-7-3-1-4-8-13)16(20-23)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |
Clé InChI |
UQTGUVLFSCYJIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN=C2C(=NCC3=CC=CC=C3)NS(=O)(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


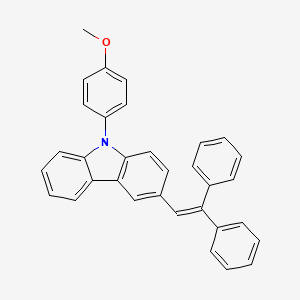
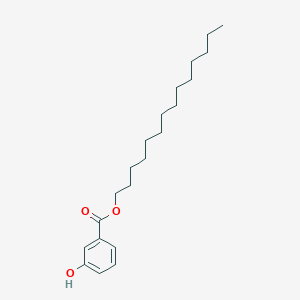
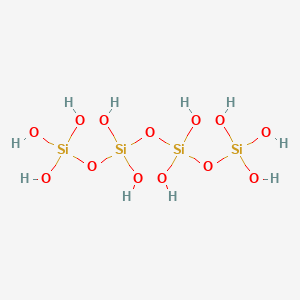
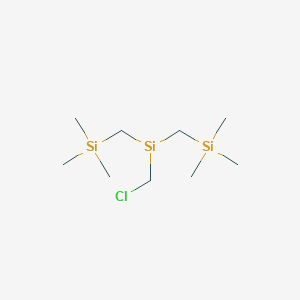

![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)



